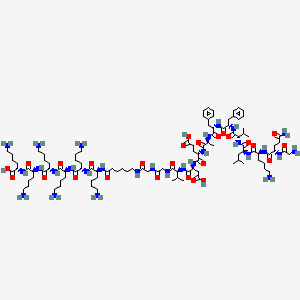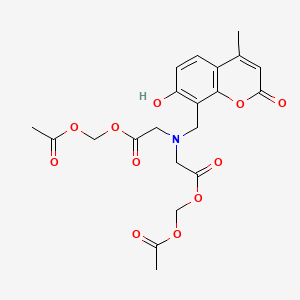
Calcein Blue AM
Descripción general
Descripción
Calcein Blue, AM is a cell-permeant esterase substrate that can serve as a viability probe that measures both enzymatic activity and cell-membrane integrity, which is required for intracellular retention of their fluorescent product . It is only weakly fluorescent with excitation/emission maxima of approximately 322/435 nm . Upon cleavage of the AM esters by intracellular esterases, this tracer becomes relatively polar and is retained by cells for several hours . In addition, its fluorescence intensity increases and its fluorescence spectra shift to longer wavelengths, with excitation/emission maxima of approximately 360/449 nm .
Synthesis Analysis
To make a concentrated stock solution from 1–10 mM, dissolve calcein blue, AM in anhydrous high-quality DMSO . Calcein blue AM is susceptible to hydrolysis when exposed to moisture . Once prepared, use the DMSO stock solutions within a short time period . Aqueous working solutions containing Calcein AM should be prepared immediately prior to use .
Molecular Structure Analysis
The molecular weight of Calcein Blue, AM is 465.41 g/mol . The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
Calcein Blue, AM is a non-fluorescent cell-permeant derivative of calcein that is widely used in cell viability measurement . The carboxylic acid groups on calcein are modified with AM (acetomethoxy) groups, which endow calcein AM with high hydrophobicity, facilitating its penetration through the cell membrane .
Physical and Chemical Properties Analysis
Calcein Blue, AM is a cell-permeant esterase substrate . It is only weakly fluorescent with excitation/emission maxima of approximately 322/435 nm . Upon cleavage of the AM esters by intracellular esterases, this tracer becomes relatively polar and is retained by cells for several hours . In addition, its fluorescence intensity increases and its fluorescence spectra shift to longer wavelengths, with excitation/emission maxima of approximately 360/449 nm .
Aplicaciones Científicas De Investigación
Citometría de flujo
Calcein Blue AM se utiliza para marcar células vivas que pueden detectarse y analizarse más a fondo mediante citometría de flujo . La mayor hidrofobicidad proporcionada por el grupo acetometóxilo (AM) permite que este tinte entre fácilmente en las células viables . Una vez dentro, las esterasas intracelulares escinden los grupos AM del this compound débilmente fluorescente, atrapando el Calcein Blue fluorescente dentro de la célula .
Ensayos de viabilidad celular
Calcein AM se utiliza con frecuencia para evaluar la viabilidad y citotoxicidad celular . Las células vivas se distinguen por la presencia de la actividad ubiquitina de la esterasa intracelular, determinada por la conversión enzimática del Calcein AM prácticamente no fluorescente, permeable a las células, en el Calcein intensamente fluorescente .
Estudios de migración e invasión celular
Calcein AM se puede utilizar en estudios de migración e invasión celular . Sus propiedades de fluorescencia lo convierten en una herramienta versátil para diversas aplicaciones en la investigación de biología celular .
Imágenes de calcio intracelular
Calcein AM se deriva de Calcein, un tinte fluorescente que exhibe fluorescencia verde brillante al unirse a los iones de calcio libres intracelulares . Por lo tanto, se puede utilizar para imágenes de calcio intracelular<a aria-label="2: Calcein AM is derived from Calcein, a fluorescent dye that exhibits bright green fluorescence upon binding to intracellular free calcium ions2" data-citationid="d729b345-ca86-90be-3662-4c07cca12af0-32" h="ID=SERP,5017.1" href="https://www.thermofisher.com/order/catalog/
Mecanismo De Acción
Target of Action
The primary target of Calcein Blue AM is the intracellular esterases present in viable cells . These esterases play a crucial role in the mechanism of action of this compound, as they are responsible for the hydrolysis of the acetomethoxy (AM) groups, which is a key step in the generation of the fluorescent Calcein Blue molecule .
Mode of Action
this compound is a non-fluorescent, cell-permeable derivative of calcein . The carboxylic acid groups on calcein are modified with acetomethoxy (AM) groups, which endow this compound with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the acetomethoxy (AM) groups are hydrolyzed by intracellular esterases . This hydrolysis restores the fluorescent Calcein Blue molecule, which is then trapped inside the cell .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is relatively straightforward. The compound enters the cell in its non-fluorescent form . Once inside, it is acted upon by intracellular esterases, which cleave the acetomethoxy (AM) groups . This enzymatic action transforms the non-fluorescent this compound into the fluorescent Calcein Blue molecule .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is readily absorbed by cells due to its high hydrophobicity . Once inside the cell, it is metabolized by intracellular esterases, which cleave the acetomethoxy (AM) groups . This metabolic process transforms the non-fluorescent this compound into the fluorescent Calcein Blue molecule, which is then trapped inside the cell .
Result of Action
The result of the action of this compound is the generation of a bright blue fluorescence within viable cells . This fluorescence is a result of the restoration of the fluorescent Calcein Blue molecule following the hydrolysis of the acetomethoxy (AM) groups . Since dead cells lack esterase activity, only viable cells are labeled, making this compound a useful tool for distinguishing between live and dead cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of serum in the buffer used during staining can decrease the resolution of viable and non-viable cells, as serum may have esterase activity . Furthermore, when diluted with an aqueous solution, this compound should be used immediately, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . Therefore, the environment in which this compound is used can significantly impact its action, efficacy, and stability.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Calcein Blue AM enters the cell due to its lipophilic properties . Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, yielding the membrane-impermeable Calcein Blue fluorescent dye . This interaction with intracellular esterases is a key biochemical property of this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to measure cell vitality, as live cells are distinguished by the presence of ubiquitous intracellular esterase activity . The dye is well retained within live cells, producing an intense uniform fluorescence . Apoptotic and dead cells with compromised cell membranes do not retain Calcein Blue .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from a non-fluorescent compound to a fluorescent dye. This conversion is facilitated by intracellular esterases that cleave the acetoxymethyl (AM) ester group of this compound . The resulting fluorescent Calcein Blue molecule is then trapped within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound should be used immediately when diluted with an aqueous solution, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . The dye is stored desiccated at -80°C, protected from light until use . After reconstitution with DMSO, the solution is stored at -20°C in small aliquots .
Metabolic Pathways
This compound is involved in metabolic pathways related to esterase activity. Intracellular esterases cleave the acetoxymethyl (AM) ester group of this compound, a key step in its metabolic pathway .
Transport and Distribution
This compound is transported into cells due to its lipophilic properties . Once inside the cell, it is distributed uniformly throughout the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is throughout the cytoplasm and nucleus of the cell . This even distribution allows for accurate assessment and visualization of cellular processes .
Propiedades
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO11/c1-12-6-18(26)33-21-15(12)4-5-17(25)16(21)7-22(8-19(27)31-10-29-13(2)23)9-20(28)32-11-30-14(3)24/h4-6,25H,7-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFJGCPBBHLSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


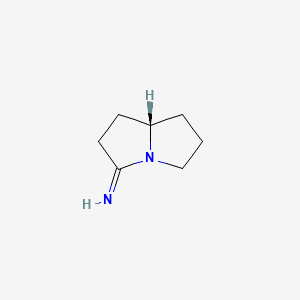
![Hydrazinecarboxylic acid, 2-[2-hydroxy-1-(hydroxymethyl)ethyl]-, 1,1-](/img/no-structure.png)
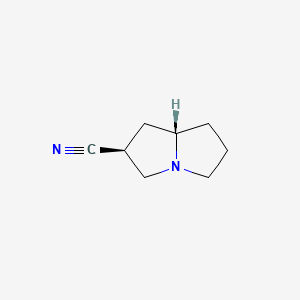

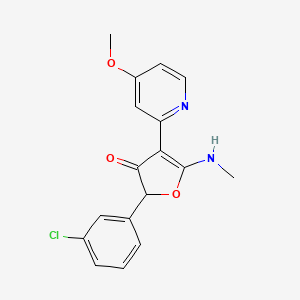


![7-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573594.png)
